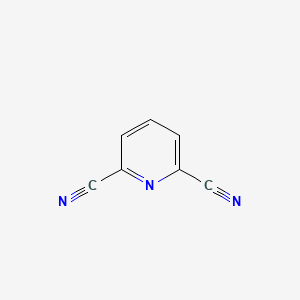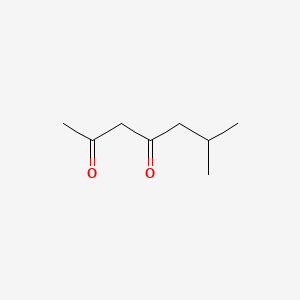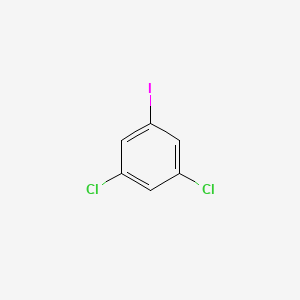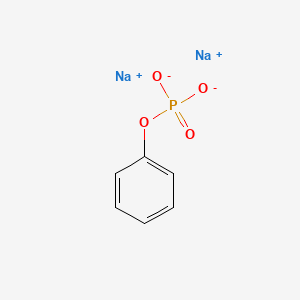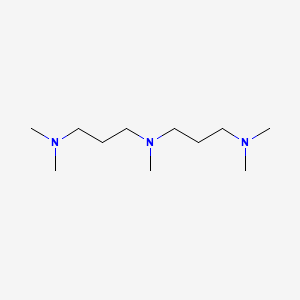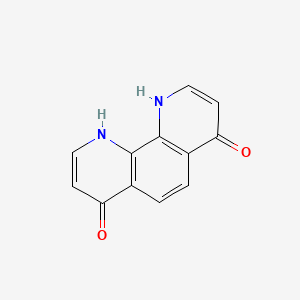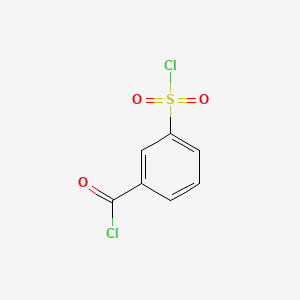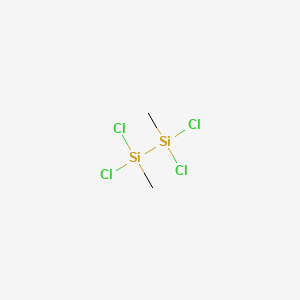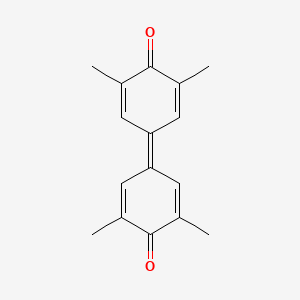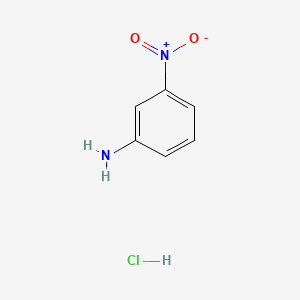
Clorhidrato de 3-Nitroanilina
Descripción general
Descripción
3-Nitroaniline is an organic compound with the formula H2NC6H4NO2 . It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3 . It is an isomer of 2-nitroaniline and 4-nitroaniline . It is used as a precursor to dyes .
Synthesis Analysis
3-Nitroaniline is produced on a commercial scale by the reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide .Molecular Structure Analysis
The molecular formula of 3-Nitroaniline is C6H6N2O2 . Its average mass is 138.124 Da and its monoisotopic mass is 138.042923 Da .Chemical Reactions Analysis
3-Nitroaniline is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The chemical is changed to other substances (dyestuffs and m-nitrophenol) during the dyeing process .Physical And Chemical Properties Analysis
3-Nitroaniline is a yellow solid with a density of 0.9011 . It has a melting point of 114 °C and a boiling point of 306 °C . It is soluble in water at 0.1 g/100 ml at 20 °C .Aplicaciones Científicas De Investigación
Intermediario Químico
El clorhidrato de 3-nitroanilina se usa como intermediario químico para el componente de acoplamiento azo 17 y los colorantes disperso amarillo 5 y azul ácido 29 .
Fabricación de Colorantes
Se utiliza en la fabricación de colorantes de cuba . Los colorantes de cuba son una clase de colorantes que se clasifican como tales debido al método por el cual se aplican.
Productos Químicos Fotográficos
El this compound se usa para fabricar productos químicos que evitan que las fotografías se empañen . Esto es crucial para mantener la calidad y la longevidad de las impresiones fotográficas.
Producción de Medicamentos
Este compuesto se usa en la producción de ciertos medicamentos . Sin embargo, los tipos específicos de medicamentos no se mencionan en las fuentes.
Fluidos de Corte
El this compound se usa para hacer fluidos de corte . Los fluidos de corte se utilizan en procesos de mecanizado de metales donde sirven como refrigerante y lubricante.
Benzotriazoles
También se utiliza para fabricar productos químicos llamados benzotriazoles . Los benzotriazoles tienen diversas aplicaciones, incluidos inhibidores de la corrosión, absorbedores de luz ultravioleta e intermediarios químicos.
No Linealidad Óptica
Debido a la transferencia de carga intramolecular (ICT) desde el –NH 2 (grupo donador de electrones) al –NO 2 (grupo aceptor de electrones) a través del anillo de fenilo, la 3-nitroanilina y la 4-nitroanilina se utilizan como compuestos de referencia para la no linealidad óptica .
Importancia Biológica
La 3-nitroanilina y sus derivados son compuestos biológicamente importantes. Estos compuestos han producido efectos antihiperglucémicos e hipoglucémicos significativos en conejos diabéticos normales e inducidos por aloxano .
Mecanismo De Acción
Target of Action
3-Nitroaniline hydrochloride is primarily used as a precursor to dyes . It is a derivative of aniline, carrying a nitro functional group in position 3 . The primary targets of 3-Nitroaniline hydrochloride are the molecules that are involved in the dyeing process .
Mode of Action
The mode of action of 3-Nitroaniline hydrochloride involves a series of chemical reactions. It is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .
Biochemical Pathways
The biochemical pathways affected by 3-Nitroaniline hydrochloride are primarily those involved in the synthesis of dyes . The compound is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The chemical is changed to other substances (dyestuffs and m-nitrophenol) during the dyeing process .
Result of Action
The result of the action of 3-Nitroaniline hydrochloride is the production of various dyes . The compound interacts with other molecules in the dyeing process to produce the desired color .
Action Environment
The action of 3-Nitroaniline hydrochloride can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the efficiency of the dyeing process . .
Safety and Hazards
Direcciones Futuras
Conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is the need of the hour . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The future directions required for understanding this model reaction have been provided in a particular study .
Propiedades
IUPAC Name |
3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUUMDDHHPVSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954881 | |
| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33240-96-9 | |
| Record name | Benzenamine, 3-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The first article discusses the synthesis of a photoaffinity label for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. How was 3-nitroaniline hydrochloride utilized in this synthesis?
A1: In this study, 3-nitroaniline hydrochloride served as a crucial building block in a multi-step synthesis of N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label for the PCP site of the NMDA receptor []. Researchers utilized the reactivity of the amine group in 3-nitroaniline hydrochloride to ultimately incorporate it into the guanidine structure of the target molecule. This involved reacting 3-nitroaniline hydrochloride with 1-naphthylcyanamide or 4-bromo-1-naphthylcyanamide in the presence of aluminum chloride, followed by several additional synthetic steps to achieve the desired photoaffinity probe.
Q2: The second study describes the synthesis of arylimido-substituted hexamolybdates with potential antitumor activity. What was the role of 3-nitroaniline hydrochloride in this context?
A2: In this case, 3-nitroaniline hydrochloride, along with its 2-methyl-4-nitro and 2-methyl-5-nitro derivatives, were reacted with octamolybdate ions in the presence of N,N'-dicyclohexylcarbodiimide (DCC) []. This reaction resulted in the formation of novel arylimido-substituted hexamolybdate compounds. The presence of the nitro group in 3-nitroaniline hydrochloride and its derivatives likely influences the electronic properties of the resulting hexamolybdates, which could be related to their observed preliminary antitumor activity against K562 cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



